Alintegimod

Description

Properties

CAS No. |

1378535-08-0 |

|---|---|

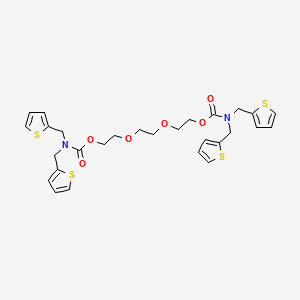

Molecular Formula |

C28H32N2O6S4 |

Molecular Weight |

620.8 g/mol |

IUPAC Name |

2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate |

InChI |

InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2 |

InChI Key |

PSBCCRKKPBQYJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

Alintegimod: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod (also known as 7HP349) is an orally bioavailable, first-in-class small molecule that acts as an allosteric agonist of the integrin cell adhesion receptors, very late antigen-4 (VLA-4 or α4β1) and lymphocyte function-associated antigen-1 (LFA-1 or αLβ2).[1][2] Developed by 7 Hills Pharma, this compound is under investigation for its potential to enhance immune responses against solid tumors, particularly in patients resistant to immune checkpoint inhibitors.[3][4][5] This technical guide provides a detailed overview of the mechanism of action of this compound, supported by available data and experimental methodologies.

Core Mechanism: Allosteric Activation of Integrins

This compound's novel mechanism of action centers on the allosteric activation of LFA-1 and VLA-4 integrins.[1][6] Unlike orthosteric agonists that bind to the same site as the natural ligand, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that enhances the receptor's function. In the case of this compound, this allosteric binding stabilizes the high-affinity, open conformation of LFA-1 and VLA-4. This heightened state of activation promotes robust cell-cell interactions that are critical for an effective anti-tumor immune response.[2]

The activation of these integrins by this compound facilitates several key steps in the cancer immunity cycle:

-

Enhanced T-cell Trafficking and Infiltration: By activating LFA-1 and VLA-4 on the surface of leukocytes, this compound promotes their adhesion to intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.[6] This enhanced adhesion is a critical step for the extravasation of T-cells from the bloodstream into the tumor microenvironment.

-

Improved Antigen Presentation and T-cell Priming: The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) is essential for the formation of a stable immunological synapse. By strengthening this interaction, this compound enhances T-cell priming and activation.

-

Increased T-cell-mediated Tumor Cell Killing: Once within the tumor, activated T-cells rely on LFA-1 to bind to ICAM-1 expressed on tumor cells, facilitating direct, cytotoxic killing. This compound's potentiation of this interaction may lead to more effective tumor cell lysis.

Signaling Pathways

The binding of this compound to an allosteric site on the LFA-1 and VLA-4 integrins induces a conformational change that shifts the equilibrium towards the active, high-affinity state. This "inside-out" signaling enhancement potentiates the natural signaling cascades initiated by chemokines and T-cell receptor (TCR) engagement.

Data Presentation

Preclinical Efficacy

While specific EC50 values for this compound's activation of LFA-1 and VLA-4 are not publicly available, preclinical studies have demonstrated a significant enhancement of T-cell adhesion. One study reported a 100-fold increase in the adhesion of activated T-cells to surfaces coated with their respective ligands in the presence of this compound. Further preclinical data indicates that this compound monotherapy has anti-tumor efficacy and enhances the tumoricidal effects of anti-CTLA-4 and anti-PD-1 therapies in syngeneic mouse models.[7]

Clinical Pharmacokinetics (Phase I)

A first-in-human, placebo-controlled, single and multiple ascending dose (SAD/MAD) study was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral this compound.

| Parameter | Value | Study Population |

| Dose Range (SAD & MAD) | Up to 300 mg | Healthy Volunteers |

| Safety & Tolerability | Safe and well-tolerated up to 300 mg | Healthy Volunteers |

| Terminal Elimination Half-life (T1/2) | 20.6 - 34.6 hours | Healthy Volunteers |

| Cmax & AUC | Greater than dose-proportional increases | Healthy Volunteers |

| Accumulation (5 days dosing) | No evidence of accumulation | Healthy Volunteers |

| Optimal Pharmacokinetic Dose (OPD) | 100 - 300 mg/day | Healthy Volunteers |

Data from a poster presentation on the first-in-human study of 7HP349 (this compound).

Experimental Protocols

In Vitro T-Cell Adhesion Assay

This protocol is a representative method for assessing the effect of this compound on T-cell adhesion to ICAM-1, a key ligand for LFA-1.

1. Materials:

-

Purified human T-cells

-

Recombinant human ICAM-1

-

96-well microplates

-

This compound (7HP349)

-

Calcein-AM (fluorescent dye)

-

Assay buffer (e.g., HBSS with 2% BSA)

-

Plate reader with fluorescence detection

2. Methods:

-

Plate Coating:

-

Coat wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash wells with PBS to remove unbound ICAM-1.

-

Block non-specific binding sites with assay buffer for 1 hour at 37°C.

-

-

Cell Preparation:

-

Label purified human T-cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled T-cells in assay buffer at a concentration of 1 x 106 cells/mL.

-

-

Treatment:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the this compound dilutions to the ICAM-1 coated wells.

-

Add 50 µL of the labeled T-cell suspension to each well.

-

-

Incubation and Adhesion:

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

-

Washing:

-

Carefully wash the wells with pre-warmed assay buffer to remove non-adherent cells. Repeat 2-3 times.

-

-

Quantification:

-

Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the percentage of cell adhesion relative to a positive control (e.g., PMA-stimulated cells) and a negative control (untreated cells).

-

Conclusion

This compound represents a promising new approach in cancer immunotherapy by targeting the fundamental process of immune cell adhesion and trafficking. Its mechanism as an allosteric agonist of LFA-1 and VLA-4 integrins provides a novel strategy to enhance the efficacy of existing immunotherapies, particularly in patients who have developed resistance. The favorable safety profile and pharmacokinetic properties observed in early clinical trials support its continued development. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various solid tumor indications.

References

- 1. This compound (7HP349) | LFA-1 activator | Probechem Biochemicals [probechem.com]

- 2. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]

- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. texasheart.org [texasheart.org]

- 6. This compound (7HP-349) | Integrin | 1378535-08-0 | Invivochem [invivochem.com]

- 7. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]

7HP-349: A Technical Guide to a Novel Allosteric Integrin Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

7HP-349 (also known as Alintegimod) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins αLβ2 (LFA-1) and α4β1 (VLA-4). By promoting the active conformation of these key leukocyte integrins, 7HP-349 enhances cell-to-cell adhesion, a critical process for mounting an effective immune response. This document provides a comprehensive technical overview of 7HP-349, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The αLβ2 (LFA-1) and α4β1 (VLA-4) integrins, predominantly expressed on leukocytes, play a pivotal role in immune surveillance, trafficking, and activation. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells, while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1). These interactions are essential for the formation of the immunological synapse, T-cell co-stimulation, and the extravasation of immune cells into tissues.[1]

Dysregulation of integrin function can lead to immunodeficiency or autoimmune diseases. 7HP-349 is an investigational immunostimulant designed to enhance immune responses by allosterically activating LFA-1 and VLA-4.[2] This potentiation of integrin-mediated adhesion has shown promise in preclinical models for improving the efficacy of cancer immunotherapies and vaccines.[1]

Mechanism of Action

7HP-349 is an allosteric agonist that binds to a site on the integrin molecule distinct from the ligand-binding site. This binding event induces a conformational change in the integrin, shifting it to a high-affinity state for its natural ligands, ICAM-1 and VCAM-1. This enhanced binding strengthens the interaction between immune cells (e.g., T cells, B cells) and APCs or endothelial cells.[1]

The direct consequences of 7HP-349-mediated integrin activation include:

-

Enhanced T-cell priming and activation: By stabilizing the immunological synapse, 7HP-349 promotes more robust and sustained signaling between T cells and APCs.[3]

-

Increased leukocyte trafficking: Activated integrins facilitate the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their migration into tissues, including tumor microenvironments.[4]

-

Augmented anti-tumor immunity: In preclinical cancer models, 7HP-349 has been shown to increase the infiltration of cytotoxic T lymphocytes into tumors, leading to enhanced tumor control, both as a monotherapy and in combination with checkpoint inhibitors.[4][5]

dot

Caption: Signaling pathway of 7HP-349-mediated integrin activation.

Quantitative Data

The following tables summarize the key quantitative data for 7HP-349 from in vitro and clinical studies.

Table 1: In Vitro Activity of 7HP-349

| Assay | Cell Line | Ligand | EC₅₀ (µM) | Reference |

| Static Cell Adhesion to VCAM-1 | Jurkat (Human T-cell) | VCAM-1 | 2 | [6] |

| Static Cell Adhesion to VCAM-1 | 70Z/3 (Murine B-cell) | VCAM-1 | ~2 | [6] |

Table 2: Pharmacokinetic Parameters of 7HP-349 in Healthy Male Subjects (Phase 1, NCT04508179)

| Dose Group (Single Ascending Dose) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng*h/mL) | T₁/₂ (h) | Reference |

| 50 mg | 155 (± 48) | 3,860 (± 1,080) | 20.6 | [4][7] |

| 100 mg | 459 (± 142) | 13,800 (± 3,450) | 25.4 | [4][7] |

| 200 mg | 1,140 (± 342) | 38,100 (± 9,530) | 28.9 | [4][7] |

| 300 mg | 1,860 (± 558) | 68,800 (± 17,200) | 34.6 | [4][7] |

Data are presented as mean (± SD) where available.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize 7HP-349.

In Vitro Static Cell Adhesion Assay

This assay quantifies the ability of 7HP-349 to enhance the adhesion of leukocytes to immobilized integrin ligands.[5][8]

Materials:

-

96-well flat-bottom microplates

-

Recombinant human VCAM-1 or ICAM-1

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Jurkat T-cells or other suitable leukocyte cell line

-

Fluorescent cell stain (e.g., Calcein-AM, BCECF-AM)

-

7HP-349

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Coat wells of a 96-well plate with recombinant VCAM-1 or ICAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound ligand.

-

Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Culture Jurkat cells to the desired density.

-

Label the cells with a fluorescent dye according to the manufacturer's instructions (e.g., 1 µM Calcein-AM for 30 minutes at 37°C).

-

Wash the cells to remove excess dye and resuspend in assay buffer (e.g., RPMI with 0.5% BSA).

-

-

Adhesion Assay:

-

Prepare serial dilutions of 7HP-349 in the assay buffer.

-

Add the 7HP-349 dilutions to the coated wells.

-

Add the fluorescently labeled cells to the wells (e.g., 5 x 10⁴ cells/well).

-

Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells. The number and force of washes should be optimized to achieve a low background signal in control wells.

-

-

Quantification:

-

Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.

-

Calculate the percentage of adherent cells for each concentration of 7HP-349 relative to a positive control (e.g., Mn²⁺ or a phorbol (B1677699) ester like PMA) and a negative control (no compound).

-

Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

-

dot

Caption: Workflow for the in vitro static cell adhesion assay.

Syngeneic Mouse Tumor Models

These models are used to evaluate the in vivo anti-tumor efficacy of 7HP-349 in immunocompetent mice.[9][10]

Materials:

-

BALB/c or C57BL/6 mice

-

CT26 (colon carcinoma, BALB/c) or B16-F10 (melanoma, C57BL/6) tumor cells

-

Cell culture medium and supplements

-

7HP-349 formulation for oral gavage

-

Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies)

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell phenotyping

Protocol:

-

Tumor Implantation:

-

Inject a suspension of tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) subcutaneously into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle control, 7HP-349 alone, checkpoint inhibitor alone, combination therapy).

-

Administer 7HP-349 via oral gavage at the desired dose and schedule.

-

Administer checkpoint inhibitors via intraperitoneal injection as per established protocols.

-

-

Monitoring:

-

Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint Analysis:

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

-

Excise the tumors and spleens.

-

Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating leukocytes (TILs). This involves digesting the tumor into a single-cell suspension and staining with antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme B).

-

Process another portion of the tumor for immunohistochemistry to visualize the spatial distribution of immune cells.

-

dot

Caption: Workflow for in vivo syngeneic mouse tumor model studies.

Phase 1 Clinical Trial (NCT04508179) Pharmacokinetic Analysis

This protocol describes the bioanalytical method for quantifying 7HP-349 in human plasma.[4][9]

Methodology:

-

Sample Collection:

-

Collect blood samples from subjects at predetermined time points before and after dosing with 7HP-349.

-

Process the blood to obtain plasma and store frozen until analysis.

-

-

Sample Preparation:

-

Thaw plasma samples.

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724) to a small volume of plasma. This step removes larger proteins that can interfere with the analysis.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing 7HP-349.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Liquid Chromatography (LC): Separate 7HP-349 from other components in the sample using a suitable chromatography column and mobile phase gradient.

-

Tandem Mass Spectrometry (MS/MS):

-

Ionize the eluting compounds.

-

Select the parent ion of 7HP-349 in the first mass spectrometer.

-

Fragment the parent ion in a collision cell.

-

Select and detect specific fragment ions in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.

-

-

-

Data Analysis:

-

Construct a calibration curve using standards of known 7HP-349 concentrations.

-

Determine the concentration of 7HP-349 in the study samples by comparing their peak areas to the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters such as Cₘₐₓ, AUC, and T₁/₂ using non-compartmental analysis.

-

Conclusion

7HP-349 is a promising oral immunostimulant with a well-defined mechanism of action centered on the allosteric activation of LFA-1 and VLA-4 integrins. Preclinical data demonstrate its ability to enhance immune cell adhesion and anti-tumor responses. The Phase 1 clinical trial has established its safety and pharmacokinetic profile in healthy volunteers, supporting further development in combination with cancer immunotherapies and as a vaccine adjuvant. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the therapeutic potential of 7HP-349 and the broader field of integrin modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 8. Static adhesion assay for the study of integrin activation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Alintegimod: A Technical Guide to a First-in-Class LFA-1 and VLA-4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alintegimod (also known as 7HP-349) is a pioneering, orally bioavailable, small molecule that functions as an allosteric agonist for the integrin cell adhesion receptors, Lymphocyte Function-Associated Antigen-1 (LFA-1, αLβ2) and Very Late Antigen-4 (VLA-4, α4β1). By selectively activating these integrins, this compound aims to enhance crucial stages of the cancer immunity cycle, including immune cell trafficking, antigen presentation, and T-cell activation.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, available clinical data, and relevant experimental protocols to inform researchers and drug development professionals.

Introduction: Targeting Integrin Activation for Immunotherapy

The efficacy of cancer immunotherapies, such as immune checkpoint inhibitors, is often limited by insufficient T-cell infiltration into the tumor microenvironment and suboptimal T-cell activation. Integrins, a family of cell adhesion molecules, play a critical role in mediating the adhesion and migration of leukocytes, processes essential for a robust anti-tumor immune response. LFA-1 and VLA-4 are key integrins expressed on the surface of leukocytes that facilitate their interaction with Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial and antigen-presenting cells.

This compound represents a novel therapeutic strategy by directly targeting and activating LFA-1 and VLA-4. This allosteric activation is designed to promote the necessary cell-cell interactions for effective immune surveillance and tumor cell killing.[1][3]

Mechanism of Action: Allosteric Activation of LFA-1 and VLA-4

This compound functions as an allosteric agonist, meaning it binds to a site on the integrin receptor distinct from the ligand-binding site, inducing a conformational change that increases the receptor's affinity for its natural ligands. This "inside-out" signaling mimics the natural activation process of integrins.

Upon oral administration, this compound activates LFA-1 and VLA-4 on leukocytes. This enhanced activation promotes the adhesion of these immune cells to their respective counter-receptors, ICAM-1 and VCAM-1. This targeted adhesion is expected to facilitate several key processes in the anti-tumor immune response:

-

Leukocyte Trafficking and Infiltration: Activated LFA-1 and VLA-4 on circulating T-cells and other leukocytes mediate their firm adhesion to the vascular endothelium expressing ICAM-1 and VCAM-1, a critical step for their extravasation into the tumor microenvironment.

-

T-Cell Priming and Activation: The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) is crucial for the formation of a stable immunological synapse, leading to enhanced T-cell priming and activation.

-

Enhanced Tumor Cell Killing: Increased infiltration of activated T-cells into the tumor can lead to more effective recognition and elimination of cancer cells.

Preclinical studies in B16 and CT26 syngeneic mouse models have demonstrated that this compound monotherapy has anti-tumor efficacy and can enhance the tumoricidal effects when used in combination with anti-CTLA-4 and anti-PD-1 checkpoint inhibitors.

Signaling Pathways

The activation of LFA-1 and VLA-4 by this compound is believed to trigger downstream signaling cascades that promote cell adhesion, migration, and activation. The following diagrams illustrate the proposed signaling pathways.

Caption: this compound-mediated LFA-1 signaling pathway.

References

Alintegimod: A Technical Guide to a Novel Integrin Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alintegimod (also known as 7HP-349) is a clinical-stage, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1][2][3][4][5] Developed by 7 Hills Pharma, this compound is under investigation for its potential to enhance immune responses against solid tumors.[3][4][5] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is chemically described as 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate. Its structure features a central polyethylene (B3416737) glycol linker connecting two bis(thiophen-2-ylmethyl)carbamate moieties.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate | |

| Synonyms | 7HP-349, 7HP349 | [3][5] |

| CAS Number | 1378535-08-0 | |

| Molecular Formula | C₂₈H₃₂N₂O₆S₄ | |

| Molecular Weight | 620.8 g/mol | |

| XLogP3 | 4.6 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 10 | |

| Rotatable Bond Count | 19 | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO |

Note: Some physicochemical properties are computed and may not represent experimental values.

Pharmacology

Mechanism of Action:

This compound is a first-in-class, orally delivered small molecule designed to selectively and allosterically activate the integrins LFA-1 (αLβ2) and VLA-4 (α4β1).[2][4] These integrins are crucial for leukocyte trafficking, immune cell interactions, and the formation of the immunological synapse.[1][2] By binding to an allosteric site, this compound induces a conformational change in LFA-1 and VLA-4, increasing their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1] This enhanced binding promotes several key steps in the cancer immunity cycle.[1][2][4]

Pharmacodynamics:

The activation of LFA-1 and VLA-4 by this compound leads to:

-

Enhanced Leukocyte Adhesion: Increased binding of leukocytes to endothelial cells, facilitating their extravasation from the bloodstream into tissues, including the tumor microenvironment.

-

Improved T-cell Activation: Strengthened interaction between T-cells and antigen-presenting cells (APCs), leading to a more robust activation of tumor-specific T-cells. Upregulation of T-cell activation markers such as CD69 and CD25 is an anticipated downstream effect.[6][7][8]

-

Increased T-cell Infiltration into Tumors: Facilitated migration of activated T-cells into the tumor, a critical step for effective anti-tumor immunity.

Pharmacokinetics:

Phase I clinical trials have demonstrated that this compound is orally bioavailable and has a favorable safety profile at exposures exceeding therapeutic levels.[2][4]

Signaling Pathways

This compound's mechanism of action involves the modulation of "inside-out" signaling pathways that control integrin activation. While the precise intracellular cascade initiated by this compound is proprietary, the general pathways for LFA-1 and VLA-4 activation are well-established.

Caption: LFA-1 Signaling Pathway Activation by this compound.

Caption: VLA-4 Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to 7 Hills Pharma. However, the following sections describe general methodologies that are commonly used to assess the activity of integrin activators.

Cell Adhesion Assay

This assay quantifies the ability of this compound to enhance the adhesion of leukocytes to endothelial cells or purified adhesion molecules.

Workflow:

Caption: General Workflow for a Cell Adhesion Assay.

Methodology:

-

Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or ICAM-1 overnight at 4°C.

-

Blocking: Plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

-

Cell Preparation: A leukocyte cell line (e.g., Jurkat T-cells) or primary leukocytes are labeled with a fluorescent dye such as Calcein-AM.

-

Treatment: Labeled cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Adhesion: The treated cells are added to the coated wells and allowed to adhere for a defined period (e.g., 30-60 minutes) at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The increase in fluorescence in this compound-treated wells compared to control wells indicates enhanced adhesion.

T-Cell Activation Assay

This assay measures the effect of this compound on the activation of T-cells, typically by assessing the expression of activation markers.

Workflow:

References

- 1. texasheart.org [texasheart.org]

- 2. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]

- 3. This compound by 7 Hills Pharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]

- 4. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]

- 5. This compound by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of activation-induced markers (AIM) in porcine T cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Oral Alintegimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod (also known as 7HP349) is a first-in-class, orally administered small molecule being investigated for its potential to enhance immunotherapies in the treatment of cancer.[1][2][3][4][5] It functions as an allosteric agonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and αLβ2 (Lymphocyte Function-Associated Antigen-1, LFA-1).[6] By activating these integrins, this compound is designed to promote T-cell trafficking, antigen presentation, and priming, thereby augmenting the patient's immune response against tumors.[1][6] This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral this compound, its mechanism of action, and the methodologies employed in its clinical evaluation.

Mechanism of Action: Allosteric Integrin Activation

This compound's novel mechanism of action centers on the allosteric activation of LFA-1 and VLA-4 integrins on the surface of leukocytes.[6] This activation enhances the adhesion of these immune cells to their respective counter-receptors, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.[6] This enhanced cell-cell interaction is crucial for several key steps in the cancer immunity cycle, including the priming and activation of T-cells by APCs and the subsequent trafficking and infiltration of activated T-cells into the tumor microenvironment.[1][6]

Clinical Pharmacokinetics

A first-in-human, Phase I clinical trial (NCT04508179) was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound in healthy male volunteers.[7][8][9] The study included both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic findings from the Phase I study. While specific Cmax and AUC values have not been publicly disclosed, the study reported greater than dose-proportional increases in these parameters.[6]

| Parameter | Finding | Dose Range (Oral) | Study Population | Citation |

| Terminal Elimination Half-Life (t½) | 20.6 - 34.6 hours | 50 mg - 300 mg | Healthy Male Volunteers | [6] |

| Maximum Plasma Concentration (Cmax) | Greater than dose-proportional increase | 50 mg - 300 mg | Healthy Male Volunteers | [6] |

| Area Under the Curve (AUC) | Greater than dose-proportional increase | 50 mg - 300 mg | Healthy Male Volunteers | [6] |

| Accumulation | No evidence of accumulation over five days of dosing | 100 mg and 300 mg daily | Healthy Male Volunteers | [6] |

| Urinary Excretion | Undetectable (<1 ng/mL) | 50 mg - 300 mg | Healthy Male Volunteers | [6] |

Experimental Protocols

Phase I Clinical Trial Design

The first-in-human study of this compound was a placebo-controlled trial involving single and multiple ascending doses.[6]

-

Study Population: 48 healthy male volunteers, with a median age of 32 years (range 21-44 years), were enrolled.[6] Thirty-six participants received this compound and twelve received a placebo.[6]

-

Single Ascending Dose (SAD) Cohorts: Four cohorts of eight volunteers (six active, two placebo) received single oral doses of 50 mg, 100 mg, 200 mg, or 300 mg of this compound or placebo after a standard breakfast.[6]

-

Multiple Ascending Dose (MAD) Cohorts: Two cohorts of eight volunteers (six active, two placebo) received daily oral doses of 100 mg or 300 mg of this compound or placebo for five consecutive days.[6]

-

Pharmacokinetic Sampling: Plasma and urine samples for pharmacokinetic analysis were collected pre-treatment and up to 96 hours post-dose in the SAD cohorts.[6] In the MAD cohorts, samples were collected through 24 hours after the first dose and up to 96 hours after the last dose.[6]

Bioanalytical Methodology

The concentration of this compound in plasma and urine samples was quantified using a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6] The plasma concentration-time data were analyzed using non-compartmental models.[6] The lower limit of quantitation (LLOQ) for this compound in urine was 1 ng/mL.[6]

Preclinical Pharmacokinetics

While detailed quantitative pharmacokinetic data from preclinical studies are not publicly available, it has been reported that this compound demonstrated a very safe acute and chronic toxicity profile in preclinical models.[6] Preclinical studies in B16 and CT26 syngeneic tumor models showed that this compound monotherapy had anti-tumor efficacy, which was enhanced when combined with anti-CTLA-4/anti-PD-1 therapies.[6] These preclinical findings supported the progression of this compound into clinical development.

Summary and Future Directions

The available pharmacokinetic data from the Phase I clinical trial of oral this compound indicate a favorable profile for a once-daily dosing regimen, with a terminal elimination half-life ranging from 20.6 to 34.6 hours and no evidence of accumulation with repeated dosing.[6] The greater than dose-proportional increase in Cmax and AUC suggests the possibility of saturable clearance mechanisms. The lack of detectable this compound in the urine indicates that renal excretion is not a major route of elimination.[6]

The optimal pharmacokinetic dose was determined to be in the range of 100-300 mg per day.[6] Based on these findings, a Phase Ib/IIa clinical trial (NCT06362369) is underway to evaluate this compound in combination with ipilimumab followed by nivolumab (B1139203) monotherapy in patients with advanced solid tumors who have developed secondary resistance to anti-PD-1 treatment.[1][6] This ongoing study will provide further insights into the clinical utility and pharmacokinetic-pharmacodynamic relationship of this compound in a patient population. Further research will be necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

References

- 1. Molecular Delivery of Cytotoxic Agents via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy.umich.edu [pharmacy.umich.edu]

- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 5. This compound (7HP349) / 7 Hills Pharma [delta.larvol.com]

- 6. Facebook [cancer.gov]

- 7. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Directed evolution to probe protein allostery and integrin I domains of 200,000-fold higher affinity - PMC [pmc.ncbi.nlm.nih.gov]

Alintegimod Preclinical Toxicology: A Technical Overview Based on Publicly Available Data

Disclaimer: This document summarizes publicly available information regarding the preclinical and early clinical development of alintegimod (7HP-349). Specific quantitative data from preclinical toxicology studies, such as No Observed Adverse Effect Level (NOAEL) and detailed experimental protocols, are not available in the public domain and are typically considered proprietary information by the developing company, 7 Hills Pharma.

Introduction

This compound is a first-in-class, orally bioavailable, small molecule allosteric agonist of the integrin cell adhesion receptors α4β1 (Very Late Antigen-4, VLA-4) and αLβ2 (Lymphocyte Function-Associated antigen-1, LFA-1).[1] Developed by 7 Hills Pharma, this compound is designed to enhance the immune response against solid tumors, particularly in patients resistant to immune checkpoint inhibitors.[2][3] Its mechanism of action focuses on promoting T-cell trafficking and priming, crucial steps in the cancer immunity cycle.[1][4]

Mechanism of Action

This compound selectively activates the integrins LFA-1 and VLA-4, which are key mediators of immune cell adhesion and migration.[1][5] By allosterically activating these integrins, this compound is proposed to:

-

Enhance Immune Cell Trafficking: Facilitate the movement of immune cells, such as T-cells, into the tumor microenvironment.[2]

-

Promote Antigen Presentation: Improve the interaction between T-cells and antigen-presenting cells (APCs).[4]

-

Strengthen T-cell Activation: Augment the activation of T-cells, leading to a more robust anti-tumor immune response.[2]

This targeted activation of LFA-1 and VLA-4 is intended to convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune-mediated killing, especially when used in combination with other immunotherapies.

References

- 1. 2023 Innovations in Cancer Prevention and Research Conference [abstracts.texascancerconference.org]

- 2. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing this compound Against aPD-1-resistant Solid Tumors - BioSpace [biospace.com]

- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]

- 4. texasheart.org [texasheart.org]

- 5. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]

Alintegimod: A Technical Guide to an Allosteric Integrin Activator and its Role in T-Cell Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alintegimod (also known as 7HP349) is a novel, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1; αLβ2) and Very Late Antigen-4 (VLA-4; α4β1).[1][2] By promoting the high-affinity conformation of these key adhesion molecules on T-lymphocytes, this compound enhances T-cell trafficking, adhesion to endothelial cells, and infiltration into tissues, including the tumor microenvironment.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing its associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting T-cell trafficking.

Introduction

The effective trafficking and infiltration of T-lymphocytes into target tissues are critical for a robust immune response, particularly in the context of immuno-oncology.[1][4] This process is tightly regulated by a cascade of molecular interactions, with integrins playing a pivotal role in the firm adhesion of T-cells to the vascular endothelium, a prerequisite for their extravasation into tissues.[5][6] LFA-1 and VLA-4 are two key integrins expressed on the surface of T-cells. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells (APCs), while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3]

This compound is a first-in-class small molecule designed to allosterically activate LFA-1 and VLA-4, thereby enhancing their ligand-binding affinity and promoting T-cell adhesion and trafficking.[1][2] Preclinical studies have demonstrated its potential to increase the infiltration of tumor-specific T-cells into "cold" tumors and to synergize with immune checkpoint inhibitors.[1] This guide will delve into the technical details of this compound's function and the methodologies used to characterize its activity.

Mechanism of Action

This compound functions as an allosteric agonist of LFA-1 and VLA-4 integrins. Unlike orthosteric agonists that bind to the same site as the natural ligand, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that enhances the ligand-binding affinity of the active site. In the case of this compound, this leads to the stabilization of the high-affinity, extended conformation of LFA-1 and VLA-4, promoting their binding to ICAM-1 and VCAM-1, respectively.[1][3] This enhanced adhesion facilitates the trafficking of T-cells across the endothelial barrier and their interaction with APCs.

Signaling Pathway

The activation of LFA-1 and VLA-4 by this compound initiates downstream signaling events that are crucial for T-cell function. While the precise intracellular signaling cascade directly triggered by this compound is a subject of ongoing research, the general pathways following integrin activation are well-established. Upon binding to their respective ligands, integrins cluster on the cell surface and recruit a complex of intracellular proteins, including talin and kindlin, which are critical for linking the integrin to the actin cytoskeleton.[5] This connection is essential for the generation of traction forces required for cell migration and for the formation of the immunological synapse.

Caption: this compound allosterically activates LFA-1 and VLA-4, promoting their binding to ICAM-1 and VCAM-1, respectively, leading to enhanced T-cell adhesion and trafficking.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound (7HP349).

Table 1: In Vitro Activity of this compound (7HP349) on T-Cell Adhesion

| Cell Line | Ligand | EC50 (µM) | Fold Increase in Adhesion | Reference |

| Jurkat (Human T-cell) | VCAM-1 | 2 | >100 | [1] |

| 70Z/3 (Murine B-cell) | VCAM-1 | ~2 | >100 | [1] |

Table 2: Effect of this compound (7HP349) on T-Cell Proliferation and Cytokine Production

| Condition | Parameter | Result | Reference |

| Purified human T-cells + ICAM-1 + anti-CD3 | T-cell Proliferation | Enhanced | [1] |

| Purified human T-cells + ICAM-1 + anti-CD3 | IL-2 Production | Increased | [1] |

Table 3: In Vivo Efficacy of this compound (7HP349) in Murine Tumor Models

| Tumor Model | Treatment | Outcome | Reference |

| B16.BL6 Melanoma | 7HP349 + anti-CTLA-4 | Increased intratumoral CD8+ T-cells, tumor regression | [1] |

| B16.BL6 Melanoma | 7HP349 monotherapy | Modest antitumor effect | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Static T-Cell Adhesion Assay

This assay quantifies the effect of this compound on T-cell adhesion to purified integrin ligands.

Materials:

-

96-well plates

-

Purified recombinant human VCAM-1 or ICAM-1

-

T-cell line (e.g., Jurkat)

-

This compound (7HP349)

-

Calcein-AM (or other fluorescent cell dye)

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+)

-

Plate reader with fluorescence detection

Protocol:

-

Coat 96-well plates with VCAM-1 or ICAM-1 overnight at 4°C.

-

Wash plates with assay buffer to remove unbound ligand.

-

Block non-specific binding sites with 1% BSA in assay buffer for 1 hour at 37°C.

-

Label T-cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend labeled T-cells in assay buffer.

-

Pre-incubate T-cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the T-cell suspension to the coated wells and incubate for 30-60 minutes at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of cell adhesion relative to the vehicle control.

Caption: Workflow for a static T-cell adhesion assay to quantify the effect of this compound.

In Vivo T-Cell Infiltration Model

This protocol describes a murine tumor model to assess the effect of this compound on T-cell infiltration into the tumor microenvironment.

Materials:

-

C57BL/6 mice

-

B16.BL6 melanoma cells

-

This compound (7HP349)

-

Anti-mouse CTLA-4 antibody

-

Flow cytometry antibodies (e.g., anti-CD8, anti-CD45)

-

Tissue dissociation reagents

-

Flow cytometer

Protocol:

-

Inject B16.BL6 melanoma cells subcutaneously into the flank of C57BL/6 mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle, this compound, anti-CTLA-4, this compound + anti-CTLA-4).

-

Administer this compound (e.g., intraperitoneally) and anti-CTLA-4 antibody according to the desired dosing schedule.

-

Monitor tumor growth over time.

-

At the end of the study, excise tumors and prepare single-cell suspensions.

-

Stain the cell suspensions with fluorescently labeled antibodies against T-cell markers (e.g., CD8, CD45).

-

Analyze the percentage and absolute number of tumor-infiltrating T-cells by flow cytometry.

Caption: Workflow for an in vivo mouse model to assess T-cell infiltration in response to this compound treatment.

Current Clinical Development

This compound is currently being evaluated in a Phase 1b/2a clinical trial (NCT06362369) in combination with ipilimumab and nivolumab (B1139203) for patients with locally advanced or metastatic solid tumors who have progressed on prior therapies.[7][8][9] This study aims to determine the safety, tolerability, and preliminary efficacy of this compound in enhancing the effects of immune checkpoint blockade.

Conclusion

This compound represents a promising therapeutic strategy to enhance T-cell trafficking and function by allosterically activating LFA-1 and VLA-4 integrins. The preclinical data demonstrate its ability to increase T-cell adhesion, proliferation, and infiltration into tumors, particularly in combination with immune checkpoint inhibitors. The experimental protocols and data presented in this technical guide provide a foundation for further research and development of this compound and other integrin-targeting immunotherapies. As clinical data from ongoing trials become available, the full therapeutic potential of this novel mechanism of action will be further elucidated.

References

- 1. Different roles for LFA-1 and VLA-4 integrins in T–B-cell interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble VCAM-1 induces chemotaxis of Jurkat and synovial fluid T cells bearing high affinity very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation [mdpi.com]

- 6. Frontiers | Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion [frontiersin.org]

- 7. A Study of Oral 7HP349 (this compound) in Combination With Ipilimumab Followed by Nivolumab Monotherapy [clin.larvol.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. texasheart.org [texasheart.org]

An In-depth Technical Guide: Investigating 7HP-349 as a Vaccine Adjuvant for Chagas Disease

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Technical Profile of 7HP-349 (Alintegimod) in the Context of Trypanosoma cruzi Vaccine Development

Executive Summary

7HP-349, also known as this compound, is a first-in-class, orally available small molecule that functions as an allosteric activator of the integrins αLβ2 (LFA-1) and α4β1 (VLA-4).[1][2] In the investigation for Chagas disease, 7HP-349 is not a direct trypanocidal agent but rather a systemic vaccine adjuvant.[3][4] Preclinical studies have demonstrated that when co-administered with a DNA vaccine for Trypanosoma cruzi, 7HP-349 significantly enhances vaccine efficacy in both prophylactic and therapeutic settings.[3] The compound's mechanism involves augmenting T cell-mediated immunity, leading to increased production of key effector molecules like IFN-γ and a more robust cytotoxic T cell response.[3][5] This enhanced immune activation results in a significant reduction in parasite burden in critical tissues such as the heart and skeletal muscle, along with decreased inflammation and fibrosis.[3][6] This guide provides a comprehensive overview of the mechanism, preclinical data, and experimental protocols related to the investigation of 7HP-349 for Chagas disease.

Introduction to 7HP-349 (this compound)

7HP-349 is an investigational immunostimulant developed to enhance immune responses for vaccines and cancer immunotherapies.[7] It directly activates the integrins αLβ2 and α4β1, which are cell adhesion receptors critical for the generation of an effective immune response.[3][7] These integrins mediate essential steps in T-cell function, including lymphocyte recruitment, trafficking, and antigen-specific activation.[2][8] By targeting these pathways, 7HP-349 aims to overcome deficiencies in cell adhesion that can limit immune responsiveness, a process that can deteriorate with age.[7] Its application as a systemic adjuvant that can be delivered independently of the antigen presents a novel approach, potentially allowing for the enhancement of existing vaccines without requiring reformulation.[3][4]

Mechanism of Action in a T. cruzi Vaccine Context

The efficacy of 7HP-349 as an adjuvant for a Chagas disease vaccine is rooted in its ability to amplify T cell-mediated immunity, which is essential for controlling the intracellular T. cruzi parasite. The proposed signaling and functional pathway is as follows:

-

Integrin Activation: 7HP-349 acts as an allosteric agonist of αLβ2 and α4β1 integrins on the surface of T-lymphocytes.[1][9]

-

Enhanced Cell Adhesion and Priming: This activation strengthens the adhesion between T-cells and antigen-presenting cells (APCs) and endothelial cells.[2][7] This improved cell-to-cell contact is crucial for efficient T-cell priming and activation.[1]

-

Augmented T-Cell Response: The result is an enhanced generation of antigen-specific T-cells. In preclinical Chagas models, this manifested as increased splenic frequencies of CD8+ T effector cells.[3]

-

Increased Effector Molecule Production: Activated CD4+ and CD8+ effector and central memory T-cells exhibit greater production of IFN-γ and cytolytic molecules, including perforin (B1180081) and granzyme B.[3][5]

-

Improved Parasite Clearance: The amplified cytotoxic T-lymphocyte (CTL) response and IFN-γ-mediated macrophage activation lead to more effective clearance of T. cruzi parasites from infected tissues.

Caption: Signaling pathway of 7HP-349 as a vaccine adjuvant.

Preclinical Efficacy in Chagas Disease Models

Studies utilizing a DNA vaccine (V2/4, encoding T. cruzi antigens TcG2 and TcG4) in a C57BL/6 mouse model of Chagas disease have yielded significant quantitative data on the adjuvant effects of 7HP-349.[3][6]

Table 1: Summary of In Vivo Efficacy of 7HP-349 Adjuvanted Vaccine

| Study Setting | Tissue | Outcome Measure | Result | Citation |

|---|---|---|---|---|

| Prophylactic | Cardiac Muscle | Parasite Burden (qPCR) | Significantly improved control vs. vaccine alone | [3][6] |

| Skeletal Muscle | Parasite Burden (qPCR) | Significantly improved control vs. vaccine alone | [3][6] | |

| Therapeutic | Cardiac Muscle | Parasite Burden (qPCR) | Decreased parasite burden | [3][6] |

| Skeletal Muscle | Parasite Burden (qPCR) | Greatest adjuvant effect observed; burden decreased | [3][6] |

| Both Settings | Heart & Skeletal Muscle | Pathology | Decreased inflammatory infiltrate, improved tissue integrity, controlled fibrosis |[3][6] |

Table 2: Immunological Response to 7HP-349 Adjuvanted Vaccine in T. cruzi Infected Mice

| T-Cell Subset | Parameter Measured | Fold-Increase (Infected Groups vs. Control) | Observation | Citation |

|---|---|---|---|---|

| CD4+ T Effector/Memory (TEM) | IFN-γ Production | 1.59 - 6.19 | Maximal increase observed in the V2/4 + 7HP-349 group | [5] |

| CD4+ T Central Memory (TCM) | IFN-γ Production | 1.59 - 6.19 | Maximal increase observed in the V2/4 + 7HP-349 group | [5] |

| CD8+ T Effector/Memory (TEM) | IFN-γ Production | 1.59 - 6.19 | Maximal increase observed in the V2/4 + 7HP-349 group | [5] |

| Various T-Cell Subsets | Perforin Expression | 0.91 - 4.77 | Increase noted across most T-cell subsets in infected groups |[5] |

Pharmacokinetics and In Vitro Activity

Pharmacokinetic and in vitro studies have characterized the bioavailability and direct activity of 7HP-349.

Table 3: Pharmacokinetic Parameters of 7HP-349 in Mice

| Administration Route | Dose | Key Parameter | Value | Citation |

|---|---|---|---|---|

| Intravenous (IV) Bolus | 4 mg/kg | Terminal Plasma Half-life | ~2 hours | [6] |

| Clearance | Moderate | [6] | ||

| Volume of Distribution | Somewhat elevated | [6] |

| Intraperitoneal (IP) | 40 mg/kg | Exposure | "Reasonable exposure" |[6] |

Table 4: In Vitro Activity of 7HP-349

| Target | Assay | Cell Line | EC50 | Citation |

|---|---|---|---|---|

| Human α4β1 | VCAM-1 Adhesion | Jurkat (Human T-cell) | 2 µM | [10] |

| Mouse α4β1 | VCAM-1 Adhesion | 70Z/3 (Murine B-cell) | Virtually identical to human | [10] |

| αLβ2 | ICAM-1 Adhesion | Not specified | Enhanced cell adhesion |[10] |

Experimental Protocols

Animal Model and Infection

-

Infection: Mice were challenged with infectious Trypanosoma cruzi.[6]

Vaccination and 7HP-349 Administration

-

Vaccine: A DNA subunit vaccine, designated V2/4, encoding the T. cruzi antigens TcG2 and TcG4.[3]

-

7HP-349 Formulation: Formulated in a vehicle of PBS/glycerol/tween-80 for systemic (intraperitoneal) delivery at a dose of 40 mg/kg.[6]

-

Prophylactic Protocol: Mice were immunized with two doses of the V2/4 vaccine (with or without 7HP-349) at 21-day intervals. They were subsequently challenged with T. cruzi, and analyses were performed at 21 days post-infection.[6]

Caption: Experimental workflow for the prophylactic Chagas study.

-

Therapeutic Protocol: Mice were first challenged with T. cruzi. Vaccination (with or without 7HP-349) was administered at day 21 and day 42 post-infection. Tissues were harvested for analysis at 110+ days post-infection to assess chronic-stage efficacy.[6]

Caption: Experimental workflow for the therapeutic Chagas study.

Efficacy and Immunogenicity Assessment

-

Parasite Load Quantification: Total DNA was isolated from heart and skeletal muscle tissues. Real-time qPCR was used to amplify the T. cruzi 18S ribosomal DNA sequence (Tc18SrDNA). Data were normalized to the murine GAPDH gene to determine parasite burden.[6]

-

Flow Cytometry Analysis: Splenocytes were harvested and either analyzed immediately (ex vivo) or after a 48-hour incubation with a T. cruzi antigenic lysate to measure recall response.[5][6] Cells were labeled with a panel of fluorescently-conjugated antibodies to identify T-cell populations (e.g., CD3, CD4, CD8) and markers for memory phenotypes (e.g., CD44, CD62L).[11] For functional analysis, intracellular staining was performed to measure the production of IFN-γ, perforin, and granzyme B.[5]

In Vitro Adhesion Assays

-

Methodology: Static cell adhesion assays were performed to confirm the activity of 7HP-349 on its target integrins.[10]

-

α4β1 Activity: The human T-cell line Jurkat or the murine B-cell line 70Z/3 were tested for adhesion to plates coated with VCAM-1 in the presence of varying concentrations of 7HP-349.[10]

-

αLβ2 Activity: A similar method was used to measure enhanced cell adhesion to plates coated with ICAM-1.[10]

Safety and Tolerability Profile

While the Chagas disease investigation is preclinical, 7HP-349 has a positive safety profile. Preclinical toxicology studies were favorable, and the compound has completed a Phase 1 first-in-human study where it was found to be safe and very well tolerated at single and multiple oral doses up to 300 mg.[1]

Conclusion and Future Directions

The investigation of 7HP-349 as a vaccine adjuvant for Chagas disease provides compelling preclinical evidence for its utility. By directly activating key integrins, it enhances the specific T-cell immune responses required to control T. cruzi infection, leading to reduced parasite load and tissue pathology. This approach, using a systemically administered small molecule to boost vaccine efficacy, represents a significant and flexible strategy. Future research should focus on evaluating 7HP-349 with different T. cruzi vaccine platforms (e.g., protein subunit, mRNA) and in larger, non-rodent animal models to further validate its potential for clinical development against Chagas disease.

References

- 1. 2023 Innovations in Cancer Prevention and Research Conference [abstracts.texascancerconference.org]

- 2. onclive.com [onclive.com]

- 3. Use of a small molecule integrin activator as a systemically administered vaccine adjuvant in controlling Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Texas Heart Institute, University of Texas Medical Branch (UTMB) and 7 Hills Pharma pioneer significant vaccine research | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

- 6. Use of a small molecule integrin activator as a systemically administered vaccine adjuvant in controlling Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IMMUNE ACTIVATORS - Enhancing Cell Adhesion to Safely Improve Effectiveness of Vaccines & Cancer Immunotherapies [drug-dev.com]

- 8. targetedonc.com [targetedonc.com]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Alintegimod (7HP349) In Vivo Dosing in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Alintegimod (also known as 7HP349) in preclinical mouse models of cancer. The information is compiled from published research to guide the design and execution of studies evaluating the efficacy and mechanism of action of this novel integrin activator.

Introduction

This compound is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1 or αLβ2) and Very Late Antigen-4 (VLA-4 or α4β1).[1][2] By activating these key adhesion molecules on leukocytes, this compound enhances immune cell trafficking, antigen presentation, and T-cell activation, thereby promoting an anti-tumor immune response.[1][3] Preclinical studies have demonstrated its potential to convert "cold," T-cell deficient tumors into "hot," T-cell inflamed tumors, particularly in combination with immune checkpoint inhibitors.[3]

Mechanism of Action: this compound Signaling Pathway

This compound allosterically activates LFA-1 and VLA-4 integrins on the surface of T-lymphocytes and other immune cells. This activation enhances the binding of these integrins to their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and the tumor vasculature. This strengthened adhesion is crucial for several steps in the cancer immunity cycle.

Caption: this compound activates LFA-1 and VLA-4 on T-cells, enhancing their binding to ICAM-1 and VCAM-1.

Quantitative Data Summary

The following tables summarize the dosing regimens and anti-tumor efficacy of this compound (7HP349) in various syngeneic mouse tumor models as reported by Hickman et al. in the Journal of Clinical Investigation (2022).

Table 1: this compound (7HP349) Monotherapy and Combination Therapy in B16.BL6 Melanoma Model

| Parameter | Vehicle Control | 7HP349 | Anti-PD-1 | 7HP349 + Anti-PD-1 |

|---|---|---|---|---|

| Mouse Strain | C57BL/6 | C57BL/6 | C57BL/6 | C57BL/6 |

| Tumor Cell Line | B16.BL6 | B16.BL6 | B16.BL6 | B16.BL6 |

| 7HP349 Dosage | N/A | 10 mg/kg | N/A | 10 mg/kg |

| 7HP349 Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| 7HP349 Schedule | Days 3, 4, 5, 6, 7 post-implant | Days 3, 4, 5, 6, 7 post-implant | Days 3, 4, 5, 6, 7 post-implant | Days 3, 4, 5, 6, 7 post-implant |

| Anti-PD-1 Dosage | N/A | N/A | 200 µ g/mouse | 200 µ g/mouse |

| Anti-PD-1 Schedule | N/A | N/A | Days 3, 5, 7, 9 post-implant | Days 3, 5, 7, 9 post-implant |

| Tumor Volume | Larger | Modest Reduction | Modest Reduction | Significant Reduction |

| Survival | Poor | Modestly Improved | Modestly Improved | Significantly Improved |

Table 2: this compound (7HP349) Combination Therapy in CT26 Colon Carcinoma Model

| Parameter | Vehicle Control | 7HP349 | Anti-PD-1 | 7HP349 + Anti-PD-1 |

|---|---|---|---|---|

| Mouse Strain | BALB/c | BALB/c | BALB/c | BALB/c |

| Tumor Cell Line | CT26 (luciferase-expressing) | CT26 (luciferase-expressing) | CT26 (luciferase-expressing) | CT26 (luciferase-expressing) |

| 7HP349 Dosage | N/A | 10 mg/kg | N/A | 10 mg/kg |

| 7HP349 Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| 7HP349 Schedule | At indicated timepoints | At indicated timepoints | At indicated timepoints | At indicated timepoints |

| Anti-PD-1 Dosage | N/A | N/A | 200 µ g/mouse | 200 µ g/mouse |

| Anti-PD-1 Schedule | N/A | N/A | At indicated timepoints | At indicated timepoints |

| Metastatic Burden | High | Modestly Reduced | Modestly Reduced | Significantly Reduced |

Table 3: this compound (7HP349) Combination Therapy in LLC Lewis Lung Carcinoma Model

| Parameter | Vehicle Control | 7HP349 | Checkpoint Blockade (ICB) | 7HP349 + ICB |

|---|---|---|---|---|

| Mouse Strain | C57BL/6 | C57BL/6 | C57BL/6 | C57BL/6 |

| Tumor Cell Line | LLC | LLC | LLC | LLC |

| 7HP349 Dosage | N/A | 10 µg in 50 µL PBS | N/A | 10 µg in 50 µL PBS |

| 7HP349 Route | Intratumoral (i.t.) | Intratumoral (i.t.) | Intratumoral (i.t.) | Intratumoral (i.t.) |

| 7HP349 Schedule | 2x weekly for 2 weeks | 2x weekly for 2 weeks | 2x weekly for 2 weeks | 2x weekly for 2 weeks |

| ICB | N/A | N/A | Anti-CTLA-4 + Anti-PD-1 | Anti-CTLA-4 + Anti-PD-1 |

| ICB Schedule | N/A | N/A | Day 5 post-implant | Day 5 post-implant |

| Tumor Growth | Progressive | Modest Delay | Delayed | Significantly Delayed |

| Survival | Poor | Not significantly improved | Improved | Significantly Improved |

Experimental Protocols

Protocol 1: Systemic Administration of this compound in a Syngeneic Melanoma Model

This protocol is adapted from studies using the B16.BL6 melanoma model.

Objective: To evaluate the anti-tumor efficacy of systemically administered this compound, alone and in combination with an anti-PD-1 antibody.

Materials:

-

This compound (7HP349)

-

Vehicle (e.g., sterile PBS or as specified by the manufacturer)

-

Anti-PD-1 antibody (clone RMP1-14 or equivalent)

-

B16.BL6 melanoma cells

-

6-8 week old female C57BL/6 mice

-

Sterile syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Culture: Culture B16.BL6 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Tumor Implantation:

-

Harvest and wash the B16.BL6 cells with sterile PBS.

-

Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Subcutaneously inject 1 x 10^6 cells into the flank of each C57BL/6 mouse.

-

-

Animal Grouping: Randomize mice into four treatment groups (n=10 per group): Vehicle, 7HP349 alone, Anti-PD-1 alone, and 7HP349 + Anti-PD-1.

-

Drug Preparation and Administration:

-

Prepare this compound at a concentration for a 10 mg/kg dose in the appropriate vehicle.

-

On days 3, 4, 5, 6, and 7 post-tumor implantation, administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

On days 3, 5, 7, and 9 post-tumor implantation, administer 200 µg of anti-PD-1 antibody or isotype control i.p.

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Monitor animal body weight and overall health.

-

Record survival data.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. LFA-1/ICAM-1 Interactions Between CD8+ and CD4+ T Cells Promote CD4+ Th1-Dominant Differentiation and CD8+ T Cell Cytotoxicity for Strong Antitumor Immunity After Cryo-Thermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade [jci.org]

Application Notes and Protocols for 7HP-349 in T-Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7HP-349 is a first-in-class, orally available small molecule that acts as an allosteric agonist of the integrins α4β1 (VLA-4) and αLβ2 (LFA-1).[1] These integrins are crucial for T-cell trafficking, antigen presentation, and priming.[1] By activating these integrins, 7HP-349 enhances T-cell adhesion to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] This enhanced adhesion promotes T-cell activation, proliferation, and effector functions, making 7HP-349 a promising agent for enhancing the efficacy of vaccines and cancer immunotherapies.[2][3][4][5] Preclinical and clinical studies have demonstrated its potential to augment immune responses and overcome resistance to checkpoint inhibitors.[1][2]

These application notes provide a detailed protocol for a static T-cell adhesion assay to evaluate the in vitro efficacy of 7HP-349 in promoting T-cell adhesion.

Data Presentation

Table 1: Summary of Quantitative Data for 7HP-349 in T-Cell Adhesion

| Parameter | Value | Cell Type | Ligand | Source |

| EC50 (Human α4β1) | ~1 µM | Purified human α4β1 | sVCAM-1 | [6] |

| EC50 (Mouse α4β1) | ~0.5 µM | Purified mouse α4β1 | sVCAM-1 | [6] |

| Effective Concentration | 30 µM | Purified peripheral blood human T-cells | ICAM-1, VCAM-1 | [3] |

| Dosing (in vivo, mouse) | 40 mg/kg (intraperitoneal) | C57BL/6 mice | Not Applicable | [6] |

| Clinical Dose (Human) | 50, 100, 200, or 300 mg (single oral dose) | Healthy male volunteers | Not Applicable |

Signaling Pathway

The following diagram illustrates the signaling pathway activated by 7HP-349, leading to enhanced T-cell adhesion.

Caption: 7HP-349 allosterically activates T-cell integrins, promoting adhesion.

Experimental Protocols

Static T-Cell Adhesion Assay Protocol

This protocol details a static adhesion assay to quantify the effect of 7HP-349 on T-cell adhesion to immobilized ligands.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

7HP-349 (solubilized in an appropriate solvent, e.g., DMSO)

-

Recombinant human VCAM-1 and ICAM-1

-

96-well black, clear-bottom microplates

-

Calcein-AM or other fluorescent cell stain

-

Assay buffer (e.g., RPMI 1640 with 1% BSA)

-

Wash buffer (e.g., PBS)

-

Plate reader with fluorescence capabilities

Experimental Workflow Diagram:

Caption: Workflow for the static T-cell adhesion assay with 7HP-349.

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with recombinant human VCAM-1 or ICAM-1 at a concentration of 1-5 µg/mL in PBS.

-

Incubate the plate overnight at 4°C or for 2 hours at 37°C.

-

Wash the wells three times with PBS to remove unbound protein.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

T-Cell Preparation:

-

Isolate human T-cells from PBMCs using a negative selection kit.

-

Resuspend the T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Label the T-cells with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and resuspend in assay buffer.

-

-

Treatment with 7HP-349:

-

Prepare serial dilutions of 7HP-349 in assay buffer. A final concentration range of 0.1 to 100 µM is a good starting point. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the labeled T-cells with the different concentrations of 7HP-349 or vehicle control for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 100 µL of the treated T-cell suspension to each coated well (1 x 10^5 cells/well).

-

Include control wells with T-cells added to uncoated, blocked wells to measure background adhesion.

-

To determine the total fluorescence (100% adhesion), add an equal number of labeled cells to a few wells without performing the wash steps.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

-

Washing and Fluorescence Measurement:

-

Gently wash the wells 2-3 times with pre-warmed wash buffer to remove non-adherent cells. The washing technique is critical and should be consistent across all wells to minimize cell loss from the adherent layer. A gentle swirl and flick or aspiration method is recommended.

-

After the final wash, add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485/520 nm for Calcein-AM).

-

Data Analysis:

-

Subtract the average fluorescence of the background wells (uncoated) from all other readings.

-

Calculate the percentage of adherent cells for each condition using the following formula:

% Adhesion = (Fluorescence of test well / Fluorescence of total cell well) x 100

-

Plot the percentage of adhesion against the concentration of 7HP-349 to generate a dose-response curve and determine the EC50 value.

Expected Results:

Treatment with 7HP-349 is expected to result in a dose-dependent increase in T-cell adhesion to both VCAM-1 and ICAM-1 coated surfaces.[3][6] The magnitude of the effect will depend on the concentration of 7HP-349, the T-cell donor, and the density of the coated ligand.

The provided protocol offers a robust method for evaluating the pro-adhesive activity of 7HP-349 on T-lymphocytes. This assay is a valuable tool for researchers and drug developers working to understand and modulate T-cell function for therapeutic benefit in immunology and oncology. The ability of 7HP-349 to enhance T-cell adhesion underscores its potential to improve immune responses in various clinical settings.

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. IMMUNE ACTIVATORS - Enhancing Cell Adhesion to Safely Improve Effectiveness of Vaccines & Cancer Immunotherapies [drug-dev.com]

- 3. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immune activators – enhancing cell adhesion to safely improve effectiveness of vaccines & cancer immunotherapies — 7 Hills Pharma Inc. [7hillspharma.com]

- 5. New Study Demonstrates Integrin Activation Can Bring the [globenewswire.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of Alintegimod in Humanized Mouse Models for Preclinical Immuno-Oncology Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alintegimod (also known as 7HP-349) is a first-in-class, orally bioavailable, small molecule allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1; αLβ2) and Very Late Antigen-4 (VLA-4; α4β1).[1] These integrins are crucial for immune cell trafficking, antigen presentation, and T-cell activation.[2][3] By enhancing the adhesive functions of LFA-1 and VLA-4, this compound promotes the infiltration of T cells into the tumor microenvironment and augments anti-tumor immune responses.[2] Preclinical studies in syngeneic mouse models have demonstrated that this compound can enhance the effectiveness of immune checkpoint inhibitors.[4] This document provides detailed application notes and a representative protocol for evaluating the therapeutic potential of this compound in humanized mouse models of cancer.

Mechanism of Action: LFA-1 and VLA-4 Signaling

This compound allosterically activates LFA-1 and VLA-4, leading to a conformational change that increases their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This enhanced binding facilitates several key steps in the anti-tumor immune response:

-

T-cell Adhesion and Extravasation: Increased LFA-1 and VLA-4 activity promotes the adhesion of circulating T cells to the vascular endothelium expressing ICAM-1 and VCAM-1, a critical step for their extravasation into the tumor tissue.

-

Immunological Synapse Formation: LFA-1 plays a crucial role in the formation and stabilization of the immunological synapse between T cells and antigen-presenting cells (APCs) or target tumor cells. This prolonged cell-cell contact is essential for robust T-cell activation and effector function.

-

T-cell Priming and Activation: By strengthening the interaction between T cells and APCs, this compound can lower the threshold for T-cell activation, leading to a more potent and durable anti-tumor response.

Representative Experimental Protocol

This protocol describes a general framework for evaluating the efficacy of this compound in a humanized mouse model engrafted with a human tumor.

1. Humanized Mouse Model Selection and Generation

-

Model: Utilize highly immunodeficient mice such as NOD-scid IL2Rgamma-null (NSG) or similar strains.

-

Humanization: Reconstitute the murine immune system by injecting human CD34+ hematopoietic stem cells (HSCs) isolated from cord blood into neonatal (1-5 days old) or adult irradiated mice.

-

Engraftment Confirmation: At 12-16 weeks post-HSC injection, confirm successful human immune system engraftment by flow cytometric analysis of peripheral blood for human CD45+ cells and subsets (CD3+ T cells, CD19+ B cells, etc.).

2. Tumor Implantation

-

Cell Line/PDX: Use a human cancer cell line (e.g., A375 melanoma, HT-29 colon cancer) or a patient-derived xenograft (PDX) model relevant to the cancer type of interest.

-